molecular formula C10H23ClN2O2S B13515732 rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride

rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13515732
M. Wt: 270.82 g/mol
InChI Key: ABIHUMDNBKGPEB-DHTOPLTISA-N
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Description

rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride: is a chemical compound with the following IUPAC name: 2,2’-((3S,4S)-pyrrolidine-3,4-diyl)diacetamide . Its molecular formula is C8H15N3O2 , and it has a molecular weight of 185.23 g/mol .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the following steps:

    Carbamoylation: Starting from a suitable precursor, the carbamoylation of a pyrrolidine derivative occurs. The specific reaction conditions and reagents depend on the synthetic route chosen.

    Sulfonylation: The sulfonylation of the carbamoylated intermediate introduces the propane-1-sulfonyl group.

    Reduction: The final step involves reducing the sulfonylated compound to obtain the target molecule.

Industrial Production: While detailed industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactions:

    Reduction: Reduction of the sulfonyl group or other functional groups could be relevant.

    Substitution: Substitution reactions may occur at the pyrrolidine nitrogen or other sites.

Common Reagents and Conditions:

    Carbamoylation: Reagents like or are commonly used for carbamoylation.

    Sulfonylation: (e.g., ) are typical reagents.

    Reduction: with a suitable catalyst (e.g., or ).

Major Products: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Potential therapeutic applications, although specific studies are scarce.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While no direct analogs were found, the uniqueness of this compound lies in its specific substitution pattern and sulfonyl group.

For further exploration, consider related compounds such as rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride .

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

2-[(3S,4S)-4-methyl-1-propylsulfonylpyrrolidin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-3-6-15(13,14)12-7-9(2)10(8-12)4-5-11;/h9-10H,3-8,11H2,1-2H3;1H/t9-,10-;/m1./s1

InChI Key

ABIHUMDNBKGPEB-DHTOPLTISA-N

Isomeric SMILES

CCCS(=O)(=O)N1C[C@H]([C@@H](C1)CCN)C.Cl

Canonical SMILES

CCCS(=O)(=O)N1CC(C(C1)CCN)C.Cl

Origin of Product

United States

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